molecular formula C17H12ClNO3S B7793308 {2-[4-(4-Chlorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid

{2-[4-(4-Chlorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B7793308
M. Wt: 345.8 g/mol
InChI Key: QYGZPIIKYHNMPF-UHFFFAOYSA-N
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Description

{2-[4-(4-Chlorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(4-Chlorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with 4-chlorobenzaldehyde to form 4-(4-chlorophenoxy)benzaldehyde. This intermediate is then reacted with thioamide to form the thiazole ring, followed by acetic acid addition to complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

{2-[4-(4-Chlorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

{2-[4-(4-Chlorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of {2-[4-(4-Chlorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiazole ring in {2-[4-(4-Chlorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid distinguishes it from other similar compounds. This structural feature may contribute to its unique chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

{2-[4-(4-Chlorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C17_{17}H12_{12}ClNO3_3S
  • Molecular Weight : 345.8 g/mol
  • CAS Number : 938147-55-8

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, leading to anti-inflammatory and antimicrobial effects. The presence of the thiazole ring is crucial for its biological activity, as it enhances binding affinity to target proteins.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

1. Anti-inflammatory Activity

Studies have demonstrated that this compound can reduce inflammation in various models. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

2. Antimicrobial Properties

The compound shows potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have revealed that it can inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies.

3. Antitumor Activity

Preliminary investigations suggest that this compound may possess antitumor properties. The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring can enhance cytotoxicity against cancer cell lines.

Research Findings

A summary of relevant research findings is presented in the table below:

StudyFindings
MDPI Review (2022)Identified thiazole derivatives with significant cytotoxic activity against cancer cell lines. Noted IC50_{50} values indicating potent activity (e.g., IC50_{50} < 2 µg/mL) .
ACS Journal (2017)Reported on the design and synthesis of thiazole compounds with potential trypanocidal activity against Trypanosoma brucei .
Antimicrobial ScreeningDemonstrated moderate antibacterial activity when tested against various bacterial strains .

Case Study 1: Antitumor Efficacy

In a study assessing the cytotoxic effects of thiazole derivatives, this compound was shown to induce apoptosis in Jurkat T cells, with mechanisms involving mitochondrial dysfunction and caspase activation.

Case Study 2: Anti-inflammatory Effects

Another investigation evaluated the anti-inflammatory properties in a murine model of acute inflammation. The treatment group receiving this compound exhibited significantly reduced levels of TNF-alpha and IL-6 compared to controls.

Properties

IUPAC Name

2-[2-[4-(4-chlorophenoxy)phenyl]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3S/c18-12-3-7-15(8-4-12)22-14-5-1-11(2-6-14)17-19-13(10-23-17)9-16(20)21/h1-8,10H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGZPIIKYHNMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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